molecular formula C4H2Cl2N2 B104411 3,5-Dichloropyridazine CAS No. 1837-55-4

3,5-Dichloropyridazine

Cat. No. B104411
CAS RN: 1837-55-4
M. Wt: 148.98 g/mol
InChI Key: JZSAUQMXKHBZEO-UHFFFAOYSA-N
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Description

3,5-Dichloropyridazine is a halogenated pyridazine, a class of compounds known for their diverse chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals. The presence of chlorine atoms on the pyridazine ring can significantly influence the reactivity and interaction of these compounds with biological systems.

Synthesis Analysis

The synthesis of 3,5-dichloropyridazine derivatives can be achieved through various methods. For instance, the interaction of 2,3,5-trichloropyridine with hydrazine hydrate leads to the formation of (3,5-dichloro-2-pyridyl)hydrazine, which can further react with carbonyl compounds to give N-(3,5-dichloro-2-pyridyl)hydrazones or with acid anhydrides to form N'-acyl derivatives . Additionally, the efficient mono- and bis-functionalization of 3,6-dichloropyridazine using (tmp)2Zn.2MgCl2.2LiCl has been reported, allowing for subsequent reactions with various electrophiles and leading to highly substituted pyrazolo[3,4-c]pyridazines derivatives .

Molecular Structure Analysis

The molecular structure of 3,5-dichloropyridazine and its derivatives is characterized by the presence of a pyridazine ring substituted with chlorine atoms at the 3 and 5 positions. This structure can be further modified through various chemical reactions, leading to a wide range of derivatives with different properties and potential applications.

Chemical Reactions Analysis

3,5-Dichloropyridazine can undergo a variety of chemical reactions. For example, the synthesis of pyrimido[4,5-c]pyridazines involves the cyclization of 3-amino-4-carbamoylpyridazines and 3-chloro-4-ethoxycarbonylpyridazine . Additionally, the unexpected cycloaddition of ketones and aldehydes to 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine under microwave-assisted conditions provides an alternative route for synthesizing substituted pyridazines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,5-dichloropyridazine derivatives are influenced by the substituents on the pyridazine ring. For instance, the introduction of a trifluoromethylphenyl group leads to compounds with bleaching and herbicidal activities . The reactivity of these compounds towards nucleophilic displacement, deprotection, and their resistance to certain enzymes can be significantly different, as seen in the biological evaluation of N4-substituted imidazo- and v-triazolo[4,5-d]pyridazine nucleosides .

Scientific Research Applications

Ligand-Dependent Suzuki Cross-Coupling

  • Research Context : A study by Dai et al. (2013) discusses the site-selective Suzuki monocoupling of 3,5-dichloropyridazines. By changing the ligand used, the coupling site can be switched from the 3-position to the 5-position, enabling the construction of diverse diarylpyradazines (Dai et al., 2013).

Route to Antihypertensive Derivatives

  • Research Context : Trécourt et al. (1995) describe a new route to antihypertensive 5,6-diarylpyridazin-3-ones, starting from 3,6-dichloropyridazine. This pathway involves regioselective metalation and cross-coupling of arylboronic acids (Trécourt et al., 1995).

Mono- and Bis-Functionalization

  • Research Context : Wunderlich and Knochel (2008) report that 3,6-dichloropyridazine undergoes smooth metallation, allowing for subsequent functionalization and the creation of highly substituted pyrazolo[3,4-c]pyridazines derivatives (Wunderlich & Knochel, 2008).

Radical Mediated C-H Functionalization

  • Research Context : Neubert et al. (2015) describe a radical-mediated C-H functionalization of 3,6-dichloropyridazine, enabling access to alkoxy pyridazines and diversely substituted tetrahydropyridopyridazines (Neubert et al., 2015).

Anti-proliferative Effects against Cancer Cells

  • Research Context : Research by Kim, Park, and Park (2013) focuses on synthesizing 3-alkylamino-6-allylthio-pyridazine derivatives from 3,6-dichloropyridazine. These compounds demonstrated anti-proliferative activities against MCF-7 human breast cancer cells, suggesting their potential in chemotherapy for breast cancer (Kim, Park, & Park, 2013).

Metallation and Vibrational Spectra Analysis

  • Research Context : Studies by Turck et al. (1990) and Vázquez et al. (2000) explore the metallation of pyridazine and the vibrational spectra of dichloropyridazine, contributing to the understanding of its chemical behavior and properties (Turck et al., 1990); (Vázquez et al., 2000).

Anti-Diabetic Drug Synthesis

  • Research Context : Bindu et al. (2019) synthesized triazolo-pyridazine-6-yl-substituted piperazines for potential use as anti-diabetic drugs, evaluated for Dipeptidyl peptidase-4 (DPP-4) inhibition (Bindu, Vijayalakshmi, & Manikandan, 2019).

Safety And Hazards

3,5-Dichloropyridazine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

3,5-dichloropyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl2N2/c5-3-1-4(6)8-7-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZSAUQMXKHBZEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20601477
Record name 3,5-Dichloropyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20601477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloropyridazine

CAS RN

1837-55-4
Record name 3,5-Dichloropyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20601477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dichloropyridazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
X Dai, Y Chen, S Garrell, H Liu, LK Zhang… - The Journal of …, 2013 - ACS Publications
General methods for the highly site-selective Suzuki monocoupling of 3,5-dichloropyridazines have been discovered. By changing the ligand employed, the preferred coupling site can …
Number of citations: 52 pubs.acs.org
I Gospodinov, TM Klapötke… - European Journal of …, 2018 - Wiley Online Library
The synthesis of 3,5‐diamino‐4,6‐dinitropyridazine‐1‐oxide (8) is reported. It is prepared in a six‐step synthetic procedure starting from acyclic compounds, and shows good properties …
S Sako - Chemical and Pharmaceutical Bulletin, 1966 - jstage.jst.go.jp
N-oxidation of 5-amino-3, 4-dichloropyridazine and 4-amino-3, 5-dichloropyridazine gave their 1-oxides. The amino groups on 3-, 4-, 5-, and 6-positions of pyridazine 1-oxide were …
Number of citations: 7 www.jstage.jst.go.jp
M Masui, H Sayo - Chemical and Pharmaceutical Bulletin, 1966 - jstage.jst.go.jp
N—oxidation of S-amino—S, 4~ dichloropyridazine and 4—amino—3, 5~ dichloropyridazine gave their l—oxides. The amino groups on 3—, 4—, 5, and 6—positions of pyridazine 1—…
Number of citations: 4 www.jstage.jst.go.jp
V Snieckus, P Richardson - Synfacts, 2013 - thieme-connect.com
Significance: The ability to differentiate between identical halogens in the metal-catalyzed couplings of heteroarenes is a valuable goal in rapidly expanding structure–activity …
Number of citations: 0 www.thieme-connect.com
罗义芬, 毕福强, 胡米, 霍欢… - Chinese Journal of …, 2019 - energetic-materials.org.cn
Synthesis and Performance of 3,5-Diaminopyridazine-1-oxide Energetic Derivatives CHINESE JOURNAL OF ENERGETIC MATERIALS Search 中文 Home About Journal Overview …
Number of citations: 0 www.energetic-materials.org.cn
JJ Bourguignon, S Oumouch… - Current Organic …, 2006 - ingentaconnect.com
Efficient chemical pathways leading to differently substituted 3-aminopyridazines have been reviewed with the general objective to help to design the most straightforward chemical …
Number of citations: 30 www.ingentaconnect.com
H Mitsuhashi, K Shibata, N Uehara - Chemical and Pharmaceutical …, 1966 - jstage.jst.go.jp
, If this is_ correct, it seemed reasonable that a 20~ hydroxyspirostan would be cleaved by lead tetraacetate and this method would be suitable for degradation of a spirestan to a …
Number of citations: 3 www.jstage.jst.go.jp
NP Peet - Journal of heterocyclic chemistry, 1984 - Wiley Online Library
The reactions of secondary amines (pyrrolidine, piperidine and morpholine) with 3,4,5‐trichloropyridazine (4) was investigated. With 4 and excess amine, disubstitution occurred in …
Number of citations: 5 onlinelibrary.wiley.com
BM Savall, SP Meduna, K Tays, H Cai… - Bioorganic & Medicinal …, 2015 - Elsevier
Previously disclosed H 4 receptor modulators, the triamino substituted pyridines and pyrimidines, contain a free primary amino (–NH 2 ) group. In this Letter we demonstrate that an …
Number of citations: 7 www.sciencedirect.com

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